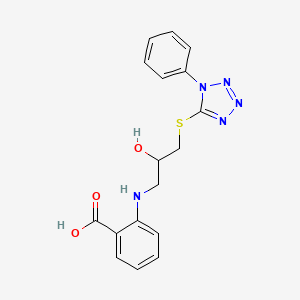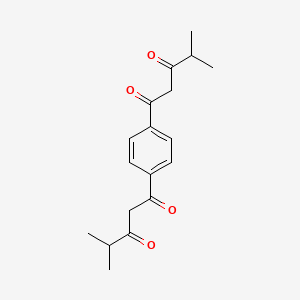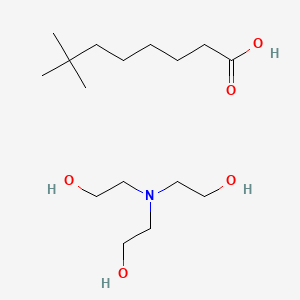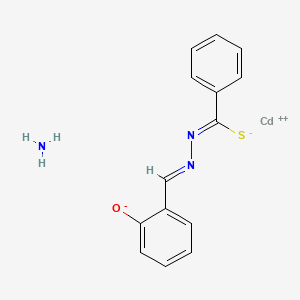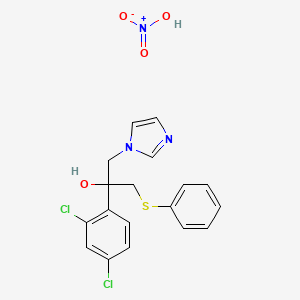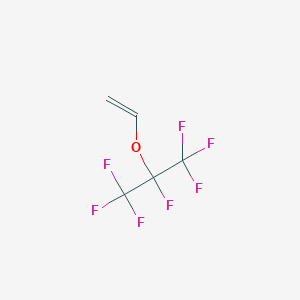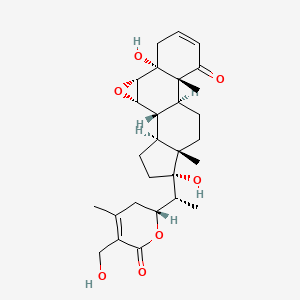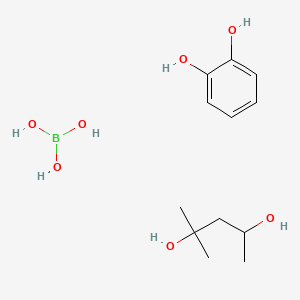
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dithiol-3-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxyphenylthiol with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include:
Reagents: 4-methoxyphenylthiol, carbon disulfide, base (e.g., sodium hydroxide or potassium hydroxide)
Solvent: Commonly used solvents include ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Cyclization: The intermediate product undergoes cyclization to form the dithiol-3-one ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can convert the dithiol-3-one to dithiolanes or other reduced forms
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the dithiol-3-one core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis
Molecular Targets: Potential targets include enzymes like lipoxygenases and kinases
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-pyrazole
Uniqueness
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
特性
CAS番号 |
831-30-1 |
|---|---|
分子式 |
C10H8O2S2 |
分子量 |
224.3 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3 |
InChIキー |
WXNBNDCFQJBSCQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=O)SS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


